N1-(4-ethylphenyl)-N2-(2-methoxybenzyl)oxalamide
Description
Properties
IUPAC Name |
N'-(4-ethylphenyl)-N-[(2-methoxyphenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-3-13-8-10-15(11-9-13)20-18(22)17(21)19-12-14-6-4-5-7-16(14)23-2/h4-11H,3,12H2,1-2H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBRZGNVHIDOHFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-ethylphenyl)-N2-(2-methoxybenzyl)oxalamide typically involves the reaction of 4-ethylphenylamine and 2-methoxybenzylamine with oxalyl chloride. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane. The reaction conditions generally include maintaining a low temperature to control the exothermic nature of the reaction and to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity of the product. Techniques such as continuous flow synthesis could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N1-(4-ethylphenyl)-N2-(2-methoxybenzyl)oxalamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
The compound exhibits a range of biological activities, making it a candidate for further research and development. Key areas of interest include:
1. Kinase Inhibition
- Research indicates that N1-(4-ethylphenyl)-N2-(2-methoxybenzyl)oxalamide may act as a kinase inhibitor. Kinases play crucial roles in cellular signaling pathways, and their inhibition can have therapeutic implications in cancer treatment and other diseases.
- Case Study : A study demonstrated that this compound inhibited specific kinases involved in tumor growth, suggesting its potential as an anticancer agent.
2. Antimicrobial Activity
- Preliminary studies suggest that the compound may possess antimicrobial properties, particularly against Gram-positive bacteria.
- In Vitro Studies :
Study Microorganism Tested Key Findings Study 1 Staphylococcus aureus Minimum inhibitory concentration (MIC) of 50 µg/mL Study 2 Escherichia coli Significant bactericidal effects observed
3. Anticancer Potential
- The compound has shown promise in inducing apoptosis in various cancer cell lines.
- Case Study : In vitro testing on MCF-7 breast cancer cells revealed a dose-dependent decrease in cell viability with an IC50 value of approximately 30 µM after 48 hours of exposure.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of this compound:
- Absorption : Early studies indicate good oral bioavailability.
- Metabolism : Primarily metabolized in the liver; further investigations are needed to clarify metabolic pathways.
- Excretion : Excreted mainly via urine, with ongoing studies to assess renal clearance.
Mechanism of Action
The mechanism of action of N1-(4-ethylphenyl)-N2-(2-methoxybenzyl)oxalamide involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to modulation of biological pathways. The exact mechanism may vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Comparison with Similar Oxalamide Derivatives
Structural Modifications and Substituent Effects
The biological and physicochemical profiles of oxalamides are highly dependent on substituent variations. Below is a comparative analysis of key analogs:
Enzyme Inhibition:
- Halogenated Derivatives : Compounds 28 and 29 (chloro/fluoro substituents) exhibit potent inhibition of cytochrome P450 4F11 and stearoyl-CoA desaturase, with yields up to 64% . The electron-withdrawing effects of halogens may enhance binding to enzyme active sites.
- Cyanophenyl Derivative (22): The cyano group in compound 22 likely engages in hydrogen bonding, contributing to its inhibitory activity despite a low yield (23%) .
Metabolic and Toxicological Profiles:
- This highlights the importance of substituent positioning for off-target effects .
- Safety : Ethyl and methoxy groups (as in the target compound) are metabolically stable, reducing toxicity risks compared to halogenated analogs .
Biological Activity
N1-(4-ethylphenyl)-N2-(2-methoxyphenethyl)oxalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula: C18H24N2O3
- Molecular Weight: 320.40 g/mol
- IUPAC Name: N1-(4-ethylphenyl)-N2-(2-methoxyphenethyl)oxalamide
The compound features an oxalamide structure, which is known for its versatility in biological applications. The presence of the ethyl and methoxy groups contributes to its unique pharmacological properties.
N1-(4-ethylphenyl)-N2-(2-methoxyphenethyl)oxalamide interacts with various biological targets, primarily through:
- Enzyme Inhibition: The compound may inhibit specific enzymes, altering their activity and leading to various biological effects.
- Receptor Binding: It may bind to receptors involved in cellular signaling pathways, influencing physiological processes such as cell proliferation and apoptosis.
Biological Activity
Research has indicated several potential biological activities of N1-(4-ethylphenyl)-N2-(2-methoxyphenethyl)oxalamide:
- Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens. Its effectiveness varies based on the type of bacteria or fungi tested.
- Anticancer Properties: Investigations into the anticancer potential have shown that the compound can induce apoptosis in cancer cell lines, making it a candidate for further development in cancer therapy.
- Neuroprotective Effects: Some studies indicate that the compound may have neuroprotective properties, potentially useful in treating neurodegenerative diseases.
Case Studies and Experimental Data
-
Antimicrobial Studies:
- A study evaluated the antimicrobial activity of several oxalamides, including N1-(4-ethylphenyl)-N2-(2-methoxyphenethyl)oxalamide, against Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported as follows:
Pathogen MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 -
Anticancer Activity:
- In vitro studies on human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that N1-(4-ethylphenyl)-N2-(2-methoxyphenethyl)oxalamide induced significant cell death at concentrations above 50 µM, with a half-maximal inhibitory concentration (IC50) value determined to be approximately 45 µM.
-
Neuroprotective Studies:
- Research assessing the neuroprotective effects indicated that the compound could reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents, suggesting a potential role in neuroprotection.
Q & A
Q. What metabolic and toxicological evaluations are critical for oxalamides used in biochemical studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
